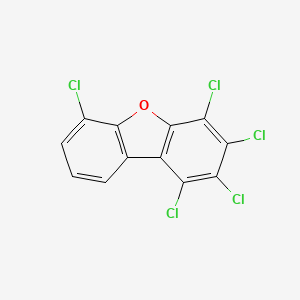
Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)-
説明
“Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)-” is a specific isotope-labeled version of Dibenzo-1,4-dioxin, where four of the hydrogen atoms are replaced with Chlorine-37 . Its molecular formula is C12H4Cl4O2 .
Molecular Structure Analysis
The molecule consists of two benzene rings connected by two oxygen atoms, forming a dioxin core. It has four chlorine atoms at the 2,3,7,8-positions of the dioxin core . The exact mass of the molecule is 327.884740 g/mol .Physical And Chemical Properties Analysis
The molecule has a computed XLogP3 value of 6.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 18.5 Ų .科学的研究の応用
Toxicological Studies
Dibenzo-p-dioxins, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are known for their high toxicity and have been extensively studied in toxicology. Research has shown that these compounds can produce a variety of toxic effects in experimental animals, including immunotoxicity, teratogenicity, carcinogenicity, and lethality. These toxicological properties make TCDD and its congeners valuable tools for studying mechanisms of growth and development in different cell types and organs. Such studies have provided insights into the toxic effects of dioxins, contributing to a better understanding of their impact on health and the environment (DeVito & Birnbaum, 1994).
Chemistry and Environmental Occurrence
The chemistry of dioxins like TCDD is significant due to their presence in various environmental media as contaminants. Their formation as byproducts in manufacturing processes and combustion of chlorinated chemical products highlights their environmental impact. Research in this area focuses on understanding the chemical structure and occurrence of these compounds, which is crucial for managing their environmental and health effects (Hay, 1982).
Immunological Effects
Studies have shown that 2,3,7,8-TCDD can have significant effects on the immune system. This includes both innate and acquired immunity, making TCDD an important compound for studying immunocompetence. The widespread effects on immune function across different animal species, including non-human primates, provide a broad perspective on the immunological impact of TCDD and related compounds (Holsapple et al., 1991).
Role in Electronic Waste Pollution
Research has also explored the role of compounds like TCDD in environmental pollution, particularly around electronic waste dismantling areas. The formation of toxic congeners during these processes poses significant environmental and health risks. Studies in this field are critical for understanding and managing the impact of such pollutants in specific industrial contexts (Li et al., 2007).
Analytical Chemistry and Environmental Monitoring
The development and refinement of analytical methods for detecting and quantifying TCDD and its congeners in environmental samples are central to research in this field. Such studies are essential for monitoring and assessing the environmental load of these compounds and their impact on human exposure (Buser & Rappe, 1984).
特性
IUPAC Name |
2,3,7,8-tetrakis(37Cl)(chloranyl)dibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i13+2,14+2,15+2,16+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUFODBRKLSHSI-DTXFSWNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1[37Cl])[37Cl])OC3=CC(=C(C=C3O2)[37Cl])[37Cl] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234721 | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |
CAS RN |
85508-50-5 | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85508-50-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B3066615.png)




